1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study investigated arenesulfonyl-2-imidazolidinones, which share a structural similarity with the compound , for their potential as inhibitors of carbonic anhydrase, a pH regulatory enzyme. The findings indicated micromolar inhibition constants against two human isoforms of the enzyme, suggesting their possible application in therapeutic contexts (Abdel-Aziz et al., 2015).
Synthesis of Pyrroles
Another research focused on the synthesis of 2,5-disubstituted pyrroles using N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives through a gold-catalyzed rearrangement. This highlights a synthetic application of similar compounds in organic chemistry and material sciences (Pertschi et al., 2017).
Immunoreagents for Sulfonamide Antibiotics
A study developed immunoreagents targeting a range of sulfonamide antibiotic congeners, demonstrating the potential for using such compounds in developing sensitive detection methods for sulfonamides in various samples, including milk (Adrián et al., 2009).
Synthesis of Azetidinones
Research on the synthesis of substituted azetidinones derived from dimer of Apremilast shows the relevance of such structures in the development of new pharmacological compounds. This underscores the compound's role in pharmaceutical chemistry (Jagannadham et al., 2019).
Biofilm Formation Inhibitors
A study developed 1‐[(2‐aminoethyl)sulfonyl]‐2‐arylpyrrolidines, which are structurally similar to the compound , as inhibitors of bacterial biofilm formation. This research indicates potential applications in addressing bacterial infections and biofilm-related issues (Smolobochkin et al., 2019).
HIV-1 Treatment
Novel indolyl aryl sulfones, structurally related to the compound, showed potent anti-HIV-1 activities, especially against strains carrying NNRTI resistance mutations. This points to its potential application in HIV treatment (Silvestri et al., 2003).
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-5-22-16-7-6-14(8-13(16)4)24(20,21)17-9-15(10-17)23(18,19)11-12(2)3/h6-8,12,15H,5,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGUUJAWFQDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine |
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